molecular formula C8H9BO2 B2545816 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl- CAS No. 905710-76-1

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-

Cat. No. B2545816
CAS RN: 905710-76-1
M. Wt: 147.97
InChI Key: DPQXHKISEXZJPD-UHFFFAOYSA-N
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Description

The compound "2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-" is a derivative of benzoxaborole, which is a class of heterocyclic compounds containing a boron atom. These compounds have gained attention due to their wide range of applications, including their use as fluorescent probes, antifungal agents, and in the synthesis of various organic molecules .

Synthesis Analysis

The synthesis of benzoxaborole derivatives can involve various chemical reactions. For instance, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole compound with a morpholinyl group . Another example is the synthesis of isotopically labelled 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, which was necessary for preclinical development as an antifungal agent . These syntheses often require specific conditions, such as the presence of a palladium catalyst or the use of certain solvents and temperatures .

Molecular Structure Analysis

The molecular structure of benzoxaborole derivatives is characterized by the presence of a boron atom within a heterocyclic framework. This unique feature often results in the formation of stable hydrogen-bonded dimers in the solid state, as observed in the case of the morpholinyl-substituted benzoxaborole . The planarity of the benzoxaborole fragment is a common structural motif that can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzoxaborole derivatives can participate in various chemical reactions due to their reactive sites. For example, the fluorophenol moiety in some benzoxaborole compounds is highly acidic, which allows these molecules to act as fluorescent probes that are sensitive to pH changes and can selectively sense metal cations . The reactivity of these compounds can be further explored through computational studies, such as density functional theory (DFT) calculations, to predict their behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxaborole derivatives are influenced by their molecular structure. The presence of substituents, such as fluorine atoms or morpholinyl groups, can affect the compound's acidity, fluorescence, and sensitivity to external stimuli like pH and metal cations . These properties are crucial for the practical applications of benzoxaboroles, whether in medicinal chemistry as antifungal agents or in materials science as components of fluorescent probes.

Scientific Research Applications

Synthesis and Labeling

  • Isotopic Labeling for Antifungal Research : Isotopically labeled derivatives of 2,1-Benzoxaborole, specifically [3-14C]- and [3,3-2H2]-5-fluoro variants, were synthesized for in vitro studies related to antifungal treatment, particularly onychomycosis (Baker et al., 2007).

Crystal Structure Analysis

  • Benzoxaborole Crystal Structures : Extensive characterization of benzoxaborole molecules in the solid state has been performed, focusing on their structure and spectroscopic signatures. This study provides crucial insights into the crystalline structure and intermolecular interactions of benzoxaboroles (Sene et al., 2014).

Therapeutic Applications

  • Antifungal Agent for Onychomycosis : The compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) was discovered as a boron-containing small molecule with potential for topical treatment of onychomycosis (Baker et al., 2006).
  • Anti-Inflammatory Agent for Dermatological Conditions : A benzoxaborole derivative, AN2728, showed potent inhibitory activity against PDE4 and cytokine release, leading to its clinical development for treating psoriasis and atopic dermatitis (Akama et al., 2009).

Spectroscopy and Computational Studies

  • Physicochemical Properties Investigation : The properties of certain benzoxaborole derivatives were examined through spectroscopic and computational approaches, aiding in the understanding of their physicochemical characteristics and receptor activity (Jezierska et al., 2010).

Antimalarial Research

  • Antimalarial Agent Development : Isotopically labeled benzoxaborole compounds were designed to support preclinical development studies of new antimalarial agents (Zhang et al., 2012).

Metallurgy and Complex Formation

  • Group 13 Metal Complexes : Benzoxaborolates were used in synthesizing group 13 metal complexes, contributing to the field of organometallic chemistry and the understanding of metal-benzoxaborole interactions (Jaśkowska et al., 2013).

Novel Scaffold Development

  • Pyrrolo-Benzoxaborole Scaffold Synthesis : A novel pyrrolo-benzoxaborole was synthesized and derivatized, demonstrating the compound's versatility and potential for further chemical modifications (Wu et al., 2011).

Mechanism of Action

The mechanism of action of “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” and its derivatives often involves the inhibition of key enzymes in the target organisms. For example, the antifungal agent AN2690 inhibits yeast cytoplasmic leucyl-tRNA synthetase .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” depend on various factors, including its concentration, the context of its use, and the specific nature of its interactions with biological systems .

Future Directions

The future directions for the research and development of “2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-” and its derivatives are likely to focus on further exploring their therapeutic potential, optimizing their synthesis, and investigating their mechanism of action . The emergence of resistance to current antimalarial drugs has brought renewed urgency to discovering new medications that counter resistance and that are safe and easy for use in the most vulnerable populations .

properties

IUPAC Name

1-hydroxy-5-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQXHKISEXZJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methyl-

CAS RN

905710-76-1
Record name 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
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Synthesis routes and methods

Procedure details

This compound was made from 18e in the same manner as compound 19b: mp 124-128° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 2.33 (s, 3H), 4.91 (s, 2H), 7.13 (d, J=7.2 Hz, 1H), 7.18 (s, 1H), 7.58 (d, J=7.2 Hz, 1H), 9.05 (s, 1H); ESI-MS m/z 147 (M−H)−; HPLC purity 99.0%; Anal (C8HgBO2) C, H.
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